Tre-2 protein is primarily derived from human cells but can also be studied in various model organisms. It is classified under the ubiquitin-protein ligases category, specifically belonging to the RING finger E3 ligase family. This classification is based on its structural features, which include a RING finger domain responsible for mediating ubiquitin transfer to substrate proteins.
The synthesis of Tre-2 protein can be achieved through several methods, including:
The molecular structure of Tre-2 protein features a RING finger domain that facilitates its function as an E3 ubiquitin ligase. Its three-dimensional conformation has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. Key data regarding its structure includes:
Tre-2 protein participates in several biochemical reactions primarily related to ubiquitination:
The reaction mechanism typically involves:
The mechanism of action of Tre-2 involves several steps:
Quantitative analysis indicates that Tre-2-mediated ubiquitination plays a critical role in maintaining cellular homeostasis by controlling protein levels within the cell .
Tre-2 protein has several applications in scientific research:
The Tre-2 (Tre-2/USP6) oncogene was first identified in 1988 through transfection-based screens using DNA from human Ewing sarcoma tissue. Initial studies revealed its potent ability to transform mouse NIH 3T3 fibroblasts, classifying it as a novel oncogene [3] [10]. The name "Tre-2" (Transforming gene expressed in Ewing sarcoma 2) reflects its discovery context and oncogenic properties. Later, its systematic designation became USP6 (Ubiquitin-Specific Protease 6), referencing its enzymatic domain. This dual nomenclature persists in scientific literature, with "Tre-2" commonly used in cancer biology and "USP6" in protein classification systems [3] [4].
Table 1: Key Milestones in Tre-2 Research
Year | Discovery | Reference |
---|---|---|
1988 | Initial isolation from Ewing sarcoma DNA via 3T3 transformation assay | Cooper et al. (1986) |
1995 | Identification of TBC domain homology (Tre-2/Bub2/Cdc16) | [6] |
2003 | Confirmation as hominoid-specific chimeric gene | [3] |
2004 | Association with aneurysmal bone cysts via USP6 translocations | [4] |
Tre-2 is a primate-specific chimeric protein resulting from the fusion of two ancestral genes:
Genomic analysis confirms this fusion occurred through a recombination event between chromosomes 17 (TBC1D3 locus) and the USP32 region. The chimeric gene spans ~52 kb of genomic DNA, with precise joining at intron 14 of both parental genes [3]. Unlike its broadly expressed parental genes, Tre-2 exhibits testis-specific expression, suggesting neofunctionalization in hominoid reproduction [3].
Tre-2 emerged exclusively in the hominoid lineage (humans, apes) 21–33 million years ago, coinciding with primate speciation events [3]. Its origin followed these key steps:
This recent evolutionary origin explains Tre-2’s absence in non-hominoid mammals (e.g., mice, dogs). Its testis-specific expression pattern aligns with models proposing that novel reproductive genes contribute to reproductive isolation during speciation [3] [10]. Notably, Tre-2 retains oncogenic potential even in mouse cells despite its hominoid specificity, indicating conserved transformation mechanisms [6].
Tre-2 uniquely bridges two major protein families through its dual-domain architecture:
Ubiquitin-Specific Protease (USP) Domain:Located in the C-terminus (residues 600–1,400), this domain cleaves ubiquitin chains from substrate proteins. USP domains typically regulate protein stability, trafficking, and signaling. Tre-2’s USP domain shares 97% identity with USP32 but exhibits distinct substrate preferences, including autodeubiquitination [3] [9].
TBC (Tre-2/Bub2/Cdc16) Domain:The N-terminal TBC domain (residues 200–450) belongs to a conserved family of Rab GTPase-activating proteins (GAPs). While most TBC domains inactivate Rabs by hydrolyzing GTP, Tre-2’s TBC domain shows atypical functions. It binds calmodulin in a Ca²⁺-dependent manner and regulates actin remodeling through Rho GTPases (Cdc42/Rac1) rather than canonical Rab inactivation [6] [9].
Table 2: Functional Domains of Tre-2 Protein
Domain | Position | Function | Homology |
---|---|---|---|
TBC | N-terminal (200-450) | Binds calmodulin; Activates Arf6/Rho GTPases; Atypical RabGAP | TBC1D3 (89% identity) |
USP | C-terminal (600-1400) | Deubiquitinates substrates; Autoregulates monoubiquitination | USP32 (97% identity) |
Coiled-Coil | C-terminus | Mediates protein-protein interactions; Centrosomal localization | Unique to Tre-2 |
Tre-2’s chimeric structure integrates ubiquitin-dependent proteolysis with GTPase regulation, enabling complex roles in:
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